1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic compound that contains several functional groups and rings. It has a pyrido[1,2-a]benzimidazole core, which is a polycyclic aromatic compound containing a benzimidazole ring fused to a pyridine ring . This core is substituted with a butan-2-ylamino group and a propyl group at the 1 and 3 positions, respectively, and a carbonitrile group at the 4 position.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrido[1,2-a]benzimidazole core, along with the attached substituents . Techniques like X-ray crystallography could be used to determine the exact structure .
Scientific Research Applications
Synthesis and Pharmacological Activity
- A study focused on the synthesis of new heterocyclic compounds containing benzimidazole derivatives, highlighting their potential antimicrobial activity against various bacterial strains (Bassyouni et al., 2012).
Novel Heterocyclic Compounds
- Research on the first synthesis of a novel pentaheterocyclic ring system incorporating 1-amino-3-arylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile demonstrates the versatility of these compounds in creating new chemical structures (Elwan, 2004).
Generation of Structurally Diverse Libraries
- A study where 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds, including pyrimido[1,2-a]benzimidazole derivatives (Roman, 2013).
Antimicrobial Activities
- Another research investigated the antimicrobial activities of novel derivatives, demonstrating the potential use of these compounds in combating microbial infections (Al‐Azmi & Mahmoud, 2020).
Antitumor Agents
- The synthesis of novel benzimidazole-pyrimidine conjugates was explored for their potential as antitumor agents, highlighting the therapeutic applications of these compounds in cancer treatment (Abdel-Mohsen et al., 2010).
Future Directions
properties
IUPAC Name |
1-(butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-4-8-14-11-18(21-13(3)5-2)23-17-10-7-6-9-16(17)22-19(23)15(14)12-20/h6-7,9-11,13,21H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNCGHTYVKUQEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)CC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.